3-{3-[2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID
Overview
Description
3-{3-[2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID is a complex organic compound with a molecular formula of C25H23N3O8 This compound is characterized by its unique structure, which includes a benzoic acid core, a pyrrolidinyl group, and a furoyl hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the furoyl hydrazino intermediate: This step involves the reaction of 4-ethoxyphenol with 2-furoyl chloride in the presence of a base to form the furoyl ether. This intermediate is then reacted with hydrazine hydrate to form the furoyl hydrazino compound.
Formation of the pyrrolidinyl intermediate: This step involves the reaction of succinic anhydride with an amine to form the pyrrolidinyl dione.
Coupling of intermediates: The final step involves the coupling of the furoyl hydrazino intermediate with the pyrrolidinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid and furoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or furoyl derivatives.
Scientific Research Applications
3-{3-[2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{3-[2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-ethoxyphenoxy)methyl]benzoic acid
- 4-Methoxy-3-methylphenylboronic acid
- 3,4,5-Trimethoxybenzoic acid
Uniqueness
3-{3-[2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID is unique due to its combination of a benzoic acid core with a pyrrolidinyl and furoyl hydrazino moiety. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
3-[3-[2-[5-[(4-ethoxyphenoxy)methyl]furan-2-carbonyl]hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O8/c1-2-34-17-6-8-18(9-7-17)35-14-19-10-11-21(36-19)23(30)27-26-20-13-22(29)28(24(20)31)16-5-3-4-15(12-16)25(32)33/h3-12,20,26H,2,13-14H2,1H3,(H,27,30)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXWMHCWJOOIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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